5-(4-chlorophenyl)-N-(4-{[(4-iodophenyl)carbonyl]amino}phenyl)furan-2-carboxamide
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Overview
Description
5-(4-Chlorophenyl)-N-[4-(4-iodobenzamido)phenyl]furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring substituted with a chlorophenyl group and an iodinated benzamido group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-[4-(4-iodobenzamido)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the furan-2-carboxylic acid, which undergoes chlorination to introduce the chlorophenyl group. The iodinated benzamido group is then attached through an amide bond formation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-N-[4-(4-iodobenzamido)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms (chlorine and iodine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
5-(4-Chlorophenyl)-N-[4-(4-iodobenzamido)phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying protein-ligand interactions due to its amide and halogen functionalities.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-[4-(4-iodobenzamido)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound’s amide bond and halogen atoms allow it to form hydrogen bonds and halogen bonds with proteins or other biomolecules, potentially affecting their function. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-2-furoic acid: Similar furan ring structure but lacks the iodinated benzamido group.
2-(4-Chlorophenyl)-5,7-dimethoxyquinolin-4-yl phenyl bis(2-chloroethyl)phosphoramidate: Contains a chlorophenyl group but has a different core structure.
2,2’-Bis(2-chlorophenyl)-4,4’,5,5’-tetraphenyl-1,2’-biimidazole: Features chlorophenyl groups but in a biimidazole framework.
Uniqueness
5-(4-Chlorophenyl)-N-[4-(4-iodobenzamido)phenyl]furan-2-carboxamide is unique due to its combination of a furan ring, chlorophenyl group, and iodinated benzamido group. This unique structure allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
Molecular Formula |
C24H16ClIN2O3 |
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Molecular Weight |
542.7 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-[4-[(4-iodobenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H16ClIN2O3/c25-17-5-1-15(2-6-17)21-13-14-22(31-21)24(30)28-20-11-9-19(10-12-20)27-23(29)16-3-7-18(26)8-4-16/h1-14H,(H,27,29)(H,28,30) |
InChI Key |
MLAOEPWTEVJNNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)I)Cl |
Origin of Product |
United States |
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